An In-depth Technical Guide to 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine: Core Physicochemical Properties, Synthesis, and Reactivity Profile
An In-depth Technical Guide to 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine: Core Physicochemical Properties, Synthesis, and Reactivity Profile
This technical guide provides a comprehensive overview of the fundamental properties of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine, a substituted pyrimidine of significant interest to researchers, scientists, and professionals in the field of drug development. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuanced characteristics of its derivatives is paramount for the rational design of novel therapeutic agents.[1]
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring system is a vital heterocyclic motif found in a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Its presence as a core structural element in nucleobases underscores its fundamental role in biological processes.[1] Consequently, pyrimidine derivatives have been extensively explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[2][3] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile.[4]
The subject of this guide, 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine, presents a unique combination of substituents that are expected to impart specific chemical and biological characteristics. The phenyl group at the 2-position introduces aromaticity and potential for π-π stacking interactions, while the dimethylamino group at the 4-position is anticipated to significantly influence the molecule's basicity and hydrogen bonding capacity.[5] The chlorine atom at the 6-position serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution reactions.[6]
Physicochemical Properties
While specific experimental data for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is not extensively reported in the public domain, we can infer its key properties based on the analysis of closely related analogs.
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| Molecular Formula | C₁₂H₁₂ClN₃ | Based on the chemical structure. |
| Molecular Weight | 233.70 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Analogs such as 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (m.p. 130.3-131.4 °C)[7] and 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine (m.p. 81.0-83.0 °C)[8] are solids. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is anticipated. | The presence of the phenyl and chloro substituents suggests a degree of lipophilicity, while the dimethylamino group may impart some polarity. |
| Basicity (pKa of conjugate acid) | Predicted to be a weak base. The pKa of the conjugate acid is likely to be higher than that of unsubstituted pyrimidine (pKa = 1.23)[9] due to the electron-donating effect of the dimethylamino group. | The dimethylamino group at the 4-position significantly increases the basicity of the pyridine ring in 4-dimethylaminopyridine (DMAP) (pKa of conjugate acid = 9.7) compared to pyridine (pKa = 5.3) through resonance stabilization of the protonated form.[9][10][11] A similar, albeit potentially less pronounced, effect is expected for the pyrimidine ring. The electron-withdrawing nature of the second nitrogen atom in the pyrimidine ring will still temper the overall basicity compared to DMAP.[12] |
Synthesis and Purification
A plausible and efficient synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine can be designed based on established methodologies for the preparation of substituted pyrimidines. The most direct approach involves the nucleophilic aromatic substitution of a corresponding dichlorinated precursor.
Proposed Synthetic Pathway
Step-by-Step Experimental Protocol (Hypothetical)
-
Synthesis of 4,6-dichloro-2-phenylpyrimidine:
-
To a solution of 2,4,6-trichloropyrimidine in a suitable solvent (e.g., 1,4-dioxane/water mixture), add phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine:
-
Dissolve 4,6-dichloro-2-phenylpyrimidine in a suitable solvent (e.g., THF or ethanol).
-
Add an excess of a solution of dimethylamine (e.g., 40% in water or as a solution in THF). A non-nucleophilic base such as triethylamine or diisopropylethylamine can be added to scavenge the HCl byproduct.
-
Stir the reaction at room temperature or with gentle heating. The selective substitution at the more reactive C4/C6 position over the C2 position is generally observed in chloropyrimidines.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
-
This proposed synthesis is analogous to the preparation of similar compounds, such as the reaction of 4,6-dichloro-5-nitro-pyrimidine with N-methylbenzylamine to yield 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine.[7]
Spectral Data and Characterization (Predicted)
The structural elucidation of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine would rely on a combination of standard spectroscopic techniques.
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet corresponding to the six protons of the two methyl groups of the dimethylamino moiety. - A multiplet in the aromatic region corresponding to the five protons of the phenyl group. - A singlet for the proton at the 5-position of the pyrimidine ring. |
| ¹³C NMR | - A signal for the methyl carbons of the dimethylamino group. - Several signals in the aromatic region for the carbons of the phenyl and pyrimidine rings. The carbons attached to chlorine and nitrogen atoms will show characteristic chemical shifts. |
| IR Spectroscopy | - C-H stretching vibrations from the aromatic and methyl groups. - C=N and C=C stretching vibrations characteristic of the pyrimidine and phenyl rings. - C-N stretching vibrations from the dimethylamino group. - A C-Cl stretching vibration. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the exact mass of the compound. - A characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). - Fragmentation patterns corresponding to the loss of methyl groups, the chloro group, or cleavage of the phenyl ring. |
For comparison, the reported ¹H and ¹³C NMR data for the analog 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine in CDCl₃ are: ¹H NMR δ: 8.51 (s, 1H), 7.39-7.37 (m, 3H), 7.17-7.15 (m, 2H), 3.57 (s, 3H); ¹³C NMR δ: 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7.[7]
Reactivity Profile
The reactivity of 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is primarily dictated by the electrophilic nature of the pyrimidine ring and the lability of the C6-chloro substituent.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 6-position is susceptible to displacement by a variety of nucleophiles. This is a common and highly valuable reaction in pyrimidine chemistry for introducing diverse functional groups.[12] Expected nucleophiles include amines, alcohols, and thiols, leading to the corresponding 6-amino, 6-alkoxy, and 6-thioether derivatives, respectively. The reaction of 2,6-diamino-4-chloropyrimidine with various nucleophiles has been well-documented.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the 6-position, significantly expanding the chemical space accessible from this intermediate. The use of palladium catalysis for the amination of chloropyrimidines has also been reported.[13]
-
Basicity and Protonation: As discussed, the dimethylamino group enhances the basicity of the pyrimidine ring. Protonation is expected to occur at one of the ring nitrogen atoms. The resulting cation is stabilized by resonance, with the positive charge delocalized over the pyrimidine ring and the exocyclic nitrogen atom of the dimethylamino group.[9]
Potential Applications in Drug Development
Substituted pyrimidines are privileged scaffolds in medicinal chemistry. The structural motifs present in 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine suggest several potential areas of application:
-
Kinase Inhibitors: The 2,4-diaminopyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The phenyl group at the 2-position and the dimethylamino group at the 4-position can be tailored to interact with specific residues in the ATP-binding pocket of various kinases. Further functionalization at the 6-position can be used to target solvent-exposed regions and improve potency and selectivity.[11]
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of cell cycle progression and the induction of apoptosis.[14]
-
Antimicrobial Agents: The pyrimidine scaffold is present in numerous antimicrobial drugs. The potential for derivatization of the title compound allows for the generation of libraries of novel compounds for screening against a range of bacterial and fungal pathogens.[3]
Safety and Handling
While specific toxicity data for 6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is not available, related chloropyrimidine and aminopyrimidine derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is feasible through established methods, and its reactivity, centered around the versatile 6-chloro substituent, allows for extensive structural diversification. The electron-donating dimethylamino group is predicted to enhance the basicity of the pyrimidine core, a property that can be exploited in designing interactions with biological targets. This technical guide provides a foundational understanding of the core properties of this compound, derived from the analysis of closely related analogs, to aid researchers in its effective utilization in their scientific endeavors.
References
-
Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2089. [Link]
-
Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2088. [Link]
-
Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine. ResearchGate. [Link]
-
Li, Y. F., Shi, F., & Zhang, L. (2011). 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1719. [Link]
-
Shi, F., Zhu, L. H., Zhang, L., & Li, Y. F. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Acta Crystallographica. Section E, Structure Reports Online, 67(Pt 8), o2088. [Link]
-
Kavale, M., Varaksin, M., Charushin, V., & Chupakhin, O. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2017(3), M949. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
PubChem. (n.d.). 4-Amino-6-chloropyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylpyrimidin-4-amine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). How to compare the basicity of 4-Aminopyridine and 1,4,5,6-Tetrahydropyrimidine. Retrieved from [Link]
-
De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]
-
Baklanov, M. Y., Zemtsova, M. N., & Morozova, E. V. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules (Basel, Switzerland), 25(23), 5576. [Link]
-
Transtutors. (2024). 4-dimethyl amino pyridine (DMAP) is more basic than pyridine. Retrieved from [Link]
-
Chegg.com. (2021). Solved 4-dimethyl amino pyridine (DMAP) is more basic than. Retrieved from [Link]
-
De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242. [Link]
-
Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(34), 13539-13551. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]
- 7. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (Solved) - 4-dimethyl amino pyridine (DMAP) is more basic than pyridine.... (1 Answer) | Transtutors [transtutors.com]
- 11. chegg.com [chegg.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem [pubchem.ncbi.nlm.nih.gov]
